Cas no 89771-78-8 (N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide)
![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide structure](https://de.kuujia.com/scimg/cas/89771-78-8x500.png)
89771-78-8 structure
Produktname:N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- C16 3'-sulfo Galactosylceramide (d18:1/16:0)
- -sulfo Galactosylceramide (d18:1/16:0)
- C16 3&rsquo
- C16 Sulfatide
- 1-(3-O-sulfo-beta-D-galactosyl)-N-palmitoylsphingosine
- N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide
- [(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
- SCHEMBL26924163
- Epitope ID:139425
- N-{(2S,3R,4E)-3-hydroxy-1-[(3-O-sulfo-beta-D-galactopyranosyl)oxy]octadec-4-en-2-yl}hexadecanamide
- AKOS040756266
- CHEBI:60366
- (3'-sulfo)Galbeta-Cer(d18:1/16:0)
- Q27127220
- N-[(1S,2R,3E)-2-hydroxy-1-{[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl}heptadec-3-en-1-yl]-hexadecanamide
- PD078047
- sulfatide C16:0
- ZKM
- 89771-78-8
- 1-(3-O-sulfo-beta-D-galactosyl)-N-hexadecanoylsphingosine
- EX-A8002D
- N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide
-
- Inchi: 1S/C40H77NO11S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-50-40-38(46)39(52-53(47,48)49)37(45)35(31-42)51-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-46H,3-26,28,30-32H2,1-2H3,(H,41,44)(H,47,48,49)/b29-27+/t33-,34+,35+,37-,38+,39-,40+/m0/s1
- InChI-Schlüssel: CJGVDSGIQZDLDO-PHLJAKBWSA-N
- Lächelt: [C@H]1(CO)O[C@@H](OC[C@H](NC(=O)CCCCCCCCCCCCCCC)[C@H](O)/C=C/CCCCCCCCCCCCC)[C@H](O)[C@@H](OS(=O)(=O)O)[C@H]1O
Berechnete Eigenschaften
- Genaue Masse: 779.52173345g/mol
- Monoisotopenmasse: 779.52173345g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 53
- Anzahl drehbarer Bindungen: 35
- Komplexität: 1010
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 201Ų
- XLogP3: 10.9
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70294-1mg |
C16 3'-sulfo Galactosylceramide (d18:1/16:0) |
89771-78-8 | 98% | 1mg |
¥5836.00 | 2022-04-26 | |
AK Scientific | 4039CR-1mg |
C16 Sulfatide |
89771-78-8 | 95% | 1mg |
$696 | 2023-09-16 | |
A2B Chem LLC | AX66527-1mg |
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide |
89771-78-8 | ≥98% | 1mg |
$438.00 | 2024-04-19 | |
TargetMol Chemicals | T38179-1mg |
C16 3'-sulfo Galactosylceramide (d18:1/16:0) |
89771-78-8 | 1mg |
¥ 11680 | 2024-07-19 | ||
1PlusChem | 1P01EQN3-1mg |
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide |
89771-78-8 | ≥98% | 1mg |
$594.00 | 2024-04-20 | |
Larodan | 56-1059-1-1mg |
Palmitoyl Sulfatide |
89771-78-8 | >99% | 1mg |
€600.00 | 2025-03-07 | |
TargetMol Chemicals | T38179-1mg |
C16 3'-sulfo Galactosylceramide (d18:1/16:0) |
89771-78-8 | 1mg |
¥ 11680 | 2024-07-24 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C912993-1mg |
C16 3'-sulfo Galactosylceramide (d18:1/16:0) |
89771-78-8 | 98% | 1mg |
¥8,501.40 | 2022-09-02 | |
Larodan | 56-7016-1-1mg |
C16 3'-sulfo Galactosylceramide (d18:1/16:0) |
89771-78-8 | >98% | 1mg |
€691.00 | 2025-03-07 | |
TargetMol Chemicals | T38179-1 mg |
C16 3'-sulfo Galactosylceramide (d18:1/16:0) |
89771-78-8 | 98% | 1mg |
¥ 11,680 | 2023-07-10 |
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide Verwandte Literatur
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
3. Book reviews
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
89771-78-8 (N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide) Verwandte Produkte
- 1806416-10-3(2,6-Diiodo-4-fluoromandelic acid)
- 1804755-46-1(Methyl 3-fluoro-4-(fluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate)
- 2200580-26-1(tert-butyl (3R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate)
- 2171816-12-7(5-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-2-methylpentanoic acid)
- 1321590-78-6(4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene)
- 450345-68-3(N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine)
- 2680893-79-0(tert-butyl N-(3-bromo-1,2,4-thiadiazol-5-yl)-N-methylcarbamate)
- 941927-24-8(N-2-(3-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide)
- 1058248-72-8(2-(2-fluorophenyl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one)
- 178305-99-2(2-Fluoro-4-biphenylylboronic acid)
Empfohlene Lieferanten
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
